8-Methyl-4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-1-benzothiopyran
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Overview
Description
8-Methyl-4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-1-benzothiopyran is a heterocyclic compound that belongs to the class of benzothiopyrans. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a benzothiopyran core with methyl, phenyl, and methylphenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 8-Methyl-4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-1-benzothiopyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylphenylmagnesium bromide with 2-phenylthiopyran-4-one in the presence of a suitable catalyst can yield the desired compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
8-Methyl-4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-1-benzothiopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound has been investigated for its potential as a bioactive molecule. Studies have shown that it exhibits antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: The compound’s pharmacological activities make it a promising candidate for drug development. It has been explored for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-1-benzothiopyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms.
Comparison with Similar Compounds
8-Methyl-4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-1-benzothiopyran can be compared with other similar compounds, such as:
Coumarins: Both benzothiopyrans and coumarins share a similar core structure, but benzothiopyrans contain a sulfur atom, which can influence their chemical and biological properties.
Benzodiazepines: These compounds also have a benzene ring fused to a heterocyclic ring, but benzodiazepines contain nitrogen atoms, leading to different pharmacological activities.
Quinolines: Quinolines have a nitrogen atom in the heterocyclic ring, which can affect their reactivity and biological effects compared to benzothiopyrans.
Properties
IUPAC Name |
8-methyl-4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-thiochromene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22S/c1-16-11-13-18(14-12-16)21-15-22(19-8-4-3-5-9-19)24-23-17(2)7-6-10-20(21)23/h3-14,21-22H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRSHRKCOCSRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(SC3=C(C=CC=C23)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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